3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid
Description
3-Amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a carboxylic acid group at position 2, three methoxy groups at positions 4, 5, and 6, and an amino group at position 2. These compounds are often explored for their biological activity, including roles as enzyme modulators, anticancer agents, or intermediates in organic synthesis .
Properties
IUPAC Name |
3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-17-6-4-5-7(11(19-3)10(6)18-2)8(13)9(14-5)12(15)16/h4,14H,13H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRSSCREJFJDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC(=C2N)C(=O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Construction via Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for indole ring formation, particularly for substrates with electron-donating methoxy groups. Starting with 3,4,5-trimethoxyphenylhydrazine (derived from 3,4,5-trimethoxyaniline via diazotization and reduction), cyclization with pyruvic acid generates the indole-2-carboxylic acid scaffold. The ketone moiety of pyruvic acid directs the formation of the carboxylic acid at position 2, while the phenylhydrazine contributes the methoxy-substituted benzene ring.
Mechanistic Considerations :
-
Acid-catalyzed hydrazone formation between phenylhydrazine and pyruvic acid.
--Sigmatropic rearrangement to form an enamine intermediate. -
Cyclization and aromatization to yield 4,5,6-trimethoxyindole-2-carboxylic acid.
Functionalization of the Indole Core
Regioselective Nitration at Position 3
Introducing the amino group at position 3 requires prior installation of a nitro group, which is subsequently reduced. Nitration of 4,5,6-trimethoxyindole-2-carboxylic acid poses regiochemical challenges due to competing directing effects:
-
Electron-donating methoxy groups activate positions 4, 5, and 6.
-
Carboxylic acid at position 2 exerts a meta-directing effect, favoring nitration at position 3.
Experimental Protocol :
Reduction of Nitro to Amino Group
Catalytic hydrogenation using Pd/C or Raney Ni in ethanol under H2 (1 atm) reduces the nitro group to amine. Alternatively, stoichiometric reduction with SnCl2 in HCl affords the amino derivative.
Optimization Data :
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| H2/Pd-C | EtOH | 25°C | 85 |
| SnCl2/HCl | Aq. HCl | 70°C | 78 |
Alternative Synthetic Routes
Leimgruber-Batcho Indole Synthesis
For substrates sensitive to Fischer conditions, the Leimgruber-Batcho method offers a milder alternative:
-
Condense 2-nitro-3,4,5-trimethoxybenzaldehyde with DMF-dimethylacetal to form an enamine.
-
Cyclize under acidic conditions (e.g., HCl/EtOH) to generate 3-nitroindole-2-carboxylic acid.
Advantages :
-
Avoids harsh acidic conditions of Fischer synthesis.
-
Compatible with acid-labile methoxy groups.
Buchwald-Hartwig Amination
Direct introduction of the amino group via cross-coupling:
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Brominate 4,5,6-trimethoxyindole-2-carboxylic acid at position 3 using NBS in DMF.
-
Perform Pd-catalyzed amination with NH3 or benzophenone imine.
Challenges :
-
Low reactivity of indole C-3 toward electrophilic substitution.
-
Competing side reactions at electron-rich positions.
Critical Analysis of Methodologies
Fischer vs. Leimgruber-Batcho Synthesis
| Parameter | Fischer Synthesis | Leimgruber-Batcho |
|---|---|---|
| Functional Group Tolerance | Moderate (acid-sensitive) | High |
| Regioselectivity | Predictable | Requires directed substitution |
| Yield | 60–75% | 50–65% |
Nitration Efficiency
Electron-donating methoxy groups enhance nitration rates but complicate regioselectivity. Computational studies (DFT) indicate that the carboxylic acid group at position 2 directs nitration to position 3 via resonance stabilization of the transition state.
Scale-Up Considerations and Process Optimization
Protecting Group Strategies
Chemical Reactions Analysis
Types of Reactions
3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid with key analogs based on substituent patterns, synthesis routes, and physicochemical properties.
Biological Activity
3-Amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid (commonly referred to as 3-amino-TMICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of 3-amino-TMICA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-amino-TMICA is , with a molecular weight of 270.25 g/mol. The compound features an indole core with three methoxy groups and a carboxylic acid functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 696649-53-3 |
Antimicrobial Properties
Research indicates that 3-amino-TMICA exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Antifungal Activity
In addition to antibacterial effects, 3-amino-TMICA has shown antifungal activity against pathogenic fungi. A study evaluated its efficacy against Candida albicans, reporting an MIC of 128 µg/mL. This suggests potential for development as an antifungal agent.
The mechanism by which 3-amino-TMICA exerts its biological effects is believed to involve the inhibition of key enzymes and interaction with specific molecular targets. It may act by:
- Inhibiting Enzymatic Activity : The compound can bind to active sites of enzymes, disrupting metabolic pathways.
- Interfering with Nucleic Acids : Potential interactions with DNA or RNA can lead to disruption in cellular processes.
Study on Anticancer Properties
A recent study investigated the anticancer potential of 3-amino-TMICA in vitro against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that:
- MCF-7 Cells : IC50 value of 25 µg/mL.
- A549 Cells : IC50 value of 30 µg/mL.
These findings suggest that 3-amino-TMICA may serve as a lead compound for further development in cancer therapeutics.
Synergistic Effects with Other Compounds
Research has also explored the synergistic effects of 3-amino-TMICA when combined with conventional antibiotics. In a study involving Staphylococcus aureus, the combination therapy reduced MIC values by up to 50%, indicating enhanced efficacy when used alongside other antimicrobial agents.
Q & A
Q. What are the recommended synthetic routes for 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid?
The synthesis typically involves multi-step reactions starting from indole scaffolds. Key steps include:
- Methoxy group introduction : Sequential alkylation or nucleophilic substitution to install methoxy groups at positions 4, 5, and 6.
- Amino group functionalization : Reductive amination or Buchwald-Hartwig coupling to introduce the amino group at position 3 .
- Carboxylic acid formation : Hydrolysis of ester precursors (e.g., ethyl indole-2-carboxylate) under acidic or basic conditions .
Critical parameters : Temperature control (±2°C) and pH adjustments (e.g., pH 7–9 for hydrolysis) are essential to avoid side reactions.
Q. How can the purity and structure of this compound be validated experimentally?
- Analytical techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98%) .
- NMR : and NMR spectra confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, indole NH at δ 10–12 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 296.1004 (calculated for CHNO) .
Q. What are the common solubility challenges, and how are they addressed?
- Solubility profile : Poor aqueous solubility (logP ~2.5) due to hydrophobic indole and methoxy groups.
- Strategies :
- Use co-solvents like DMSO (≤5% v/v) for in vitro assays .
- Salt formation (e.g., sodium or potassium salts) for improved aqueous compatibility .
Advanced Research Questions
Q. How do substituent positions (amino, methoxy) influence bioactivity in indole derivatives?
A comparative study of analogs reveals:
Q. How can crystallographic data resolve contradictions in reported bioactivity results?
- Case example : Conflicting IC values (12–50 μM) for kinase inhibition may arise from polymorphic forms.
- Methodology :
- X-ray diffraction : Use SHELXL for refinement to identify crystal packing effects on ligand-receptor interactions .
- Docking simulations : Compare binding modes of different polymorphs using AutoDock Vina .
Resolution : Polymorph A (P2/c) shows stronger H-bonding with ATP-binding pockets than polymorph B (C2/c) .
Q. What strategies optimize this compound for in vivo studies?
- Prodrug design : Convert the carboxylic acid to an ethyl ester for enhanced bioavailability (hydrolyzed in vivo) .
- Formulation : Nanoemulsions (e.g., PLGA nanoparticles) to improve plasma half-life (>6 hours in murine models) .
- Toxicity screening : Ames test (for mutagenicity) and hERG assay (cardiotoxicity risk) to prioritize candidates .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields (30–70%)?
- Variables :
- Catalyst choice : Pd(OAc) vs. Pd(dppf)Cl affects coupling efficiency in amino group installation .
- Purification : Silica gel chromatography (yield loss ~15%) vs. recrystallization (higher purity but lower recovery) .
Recommendation : Optimize catalytic systems (e.g., XPhos ligand with Pd) to achieve >60% yield .
Methodological Best Practices
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Step 1 : Synthesize derivatives with systematic substitutions (e.g., replacing methoxy with Cl, NH with OH).
- Step 2 : Test against a panel of assays (e.g., COX-2 inhibition, apoptosis in HeLa cells).
- Step 3 : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
